Tert-butyl 4-(2-aminoethoxy)butanoate
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Overview
Description
Tert-butyl 4-(2-aminoethoxy)butanoate is an organic compound with the molecular formula C10H21NO3 . It is characterized by the presence of a tert-butyl ester group and an aminoethoxy functional group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-aminoethoxy)butanoate typically involves the esterification of 4-(2-aminoethoxy)butanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-aminoethoxy)butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Tert-butyl 4-(2-aminoethoxy)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethoxy)butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active aminoethoxybutanoic acid, which can further interact with cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-hydroxyethoxy)butanoate: Similar structure but with a hydroxy group instead of an amino group.
Tert-butyl 4-(2-methoxyethoxy)butanoate: Similar structure but with a methoxy group instead of an amino group.
Uniqueness
Tert-butyl 4-(2-aminoethoxy)butanoate is unique due to the presence of both an amino and an ester functional group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethoxy)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-10(2,3)14-9(12)5-4-7-13-8-6-11/h4-8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGWDLIJSMQCJIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCOCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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